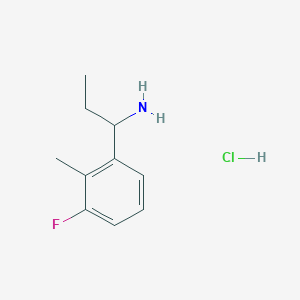
1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride
Übersicht
Beschreibung
“1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride” is a chemical compound with the CAS Number: 1214346-13-0 . It has a molecular weight of 175.63 . The IUPAC name for this compound is (3-fluoro-2-methylphenyl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Enzymatic synthesis methods have also been used, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10FN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.
Chemical Reactions Analysis
In terms of chemical reactions, the compound can be involved in various processes. For instance, protodeboronation of alkyl boronic esters has been reported, which is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
1. Neurokinin-1 Receptor Antagonist
- Harrison et al. (2001) described a neurokinin-1 (h-NK1) receptor antagonist, with potential applications in emesis and depression treatment. This compound, with a structure related to 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride, showed high affinity and oral activity in pre-clinical tests (Harrison et al., 2001).
2. Antibacterial and Antioxidant Properties
- Арутюнян et al. (2012) investigated the antibacterial and antioxidant properties of compounds including 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine. This study highlights the potential of related compounds for antibacterial applications (Арутюнян et al., 2012).
3. Hepatoprotector Properties
- Дюбченко et al. (2006) synthesized hydrophilic derivatives based on alkyl-substituted phenols, including 3-(4-hydroxyphenyl)propylamines, demonstrating notable hepatoprotector activity in models of toxic hepatitis (Дюбченко et al., 2006).
4. NMDA Receptor Antagonists
- Gurevich et al. (1998) discussed the neuroprotective effects of 3,3-bis (3-fluorophenyl) propylamine (NPS 846), a novel noncompetitive NMDA receptor antagonist, indicating its potential in treating closed head trauma (Gurevich et al., 1998).
5. Antidepressive Activity
- Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, showing its promise for further investigation in antidepressant activity (Yuan, 2012).
6. Selective Adrenergic Properties
- Adejare et al. (1991) explored the adrenergic properties of derivatives of 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol, including fluorine substitutions, suggesting potential in adrenergic receptor research (Adejare et al., 1991).
Safety and Hazards
Zukünftige Richtungen
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Therefore, the research and development of “1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride” and similar compounds are likely to continue in the future.
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWOBCHCJIPJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





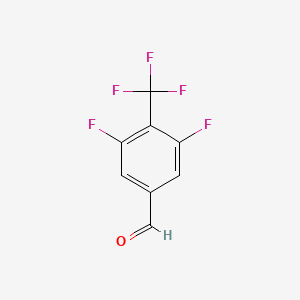
![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)
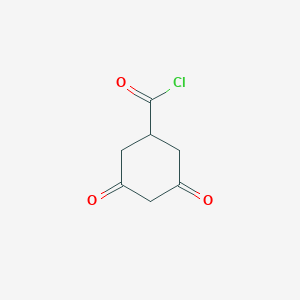
![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

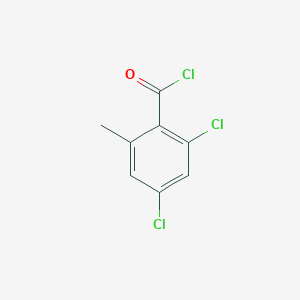
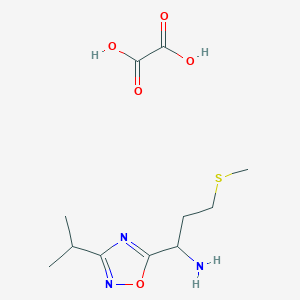
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)